molecular formula C11H7NO5 B2886698 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid CAS No. 1306080-20-5

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid

Cat. No.: B2886698
CAS No.: 1306080-20-5
M. Wt: 233.179
InChI Key: HEASBOFBGBEJND-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid is a heterocyclic compound featuring a maleimide (2,5-dioxopyrrole) moiety fused to a benzoic acid backbone with a hydroxyl substituent at the 5-position. The maleimide group confers reactivity toward thiol groups, making it valuable in bioconjugation applications, such as antibody-drug conjugates (ADCs) and fluorescent probes . The 5-hydroxy group enhances hydrophilicity compared to analogs with electron-withdrawing substituents (e.g., nitro) or lipophilic groups (e.g., methyl esters), enabling tailored solubility and derivatization pathways .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-6-1-2-8(7(5-6)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEASBOFBGBEJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid typically involves the following steps:

  • Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of maleic anhydride with amines.

  • Introduction of the Hydroxybenzoic Acid Moiety: The hydroxybenzoic acid component can be introduced through a reaction with salicylic acid or its derivatives.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving the following:

  • Catalytic Reactions: Using catalysts to improve the efficiency of the synthesis process.

  • Purification Techniques: Employing various purification methods to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid can undergo several types of chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The pyrrole ring can be reduced to form a different derivative.

  • Substitution Reactions: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrrole derivatives.

  • Substitution Products: Substituted derivatives of the original compound.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid has several scientific research applications:

  • Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

  • Biology: Employed in the labeling and detection of biomolecules.

  • Medicine: Potential use in drug development and as a therapeutic agent.

  • Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The hydroxybenzoic acid moiety can interact with various enzymes and receptors.

  • Pathways Involved: The compound may be involved in signaling pathways related to cellular processes and metabolic reactions.

Comparison with Similar Compounds

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic Acid

  • Structural Difference: Replaces the 5-hydroxy group with a nitro (-NO₂) substituent.
  • Impact :
    • The nitro group is strongly electron-withdrawing, reducing the benzoic acid’s pKa and enhancing electrophilicity for nucleophilic aromatic substitution .
    • Lower aqueous solubility compared to the hydroxy analog due to reduced hydrogen-bonding capacity.
    • Used as a versatile scaffold in click chemistry and heterocyclic synthesis .

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic Acid

  • Structural Difference : Replaces the maleimide (dioxopyrrole) with a 2,5-dimethylpyrrole.
  • Impact: The dimethylpyrrole lacks the electron-deficient maleimide ring, rendering it inert toward thiol conjugation . Applications shift toward non-reactive roles, such as UV-absorbing materials or intermediates in organic synthesis.

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid Derivatives

  • 5-Fluoro and Methyl Ester Analogs :
    • 5-Fluoro : Electron-withdrawing fluorine increases acidity (pKa ~2.1) compared to the hydroxy analog (pKa ~2.8), enhancing reactivity in electrophilic reactions .
    • Methyl Ester : Converts the carboxylic acid to a lipophilic ester, improving membrane permeability for drug delivery applications .

Functional Group Variations on the Maleimide Moiety

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (Fluorescein-5-maleimide)

  • Structural Difference : Integrates a fluorescein xanthene group at the 2-position of the benzoic acid.
  • Impact :
    • Enables fluorescence detection in biological labeling (e.g., tracking protein interactions) while retaining maleimide-thiol conjugation .
    • Bulkier structure limits applications in sterically constrained environments compared to the simpler hydroxybenzoic acid derivative .

ADC Maleimide Linkers (e.g., ADC1730, ADC1740)

  • Structural Difference : Maleimide linked to phenylacetamide or carbonate esters instead of benzoic acid.
  • Impact :
    • Optimized for ADC drug-linker stability and controlled payload release. The hydroxybenzoic acid analog may lack the protease-cleavable sites critical for ADC efficacy .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid C₁₁H₇NO₆ 249.18 5-OH, maleimide Thiol conjugation, polar solubility
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-nitrobenzoic acid C₁₁H₆N₂O₆ 262.17 5-NO₂, maleimide Electrophilic substitution, low solubility
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid C₁₃H₁₃NO₃ 231.25 5-OH, dimethylpyrrole UV absorption, non-reactive
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-(xanthen-9-yl)benzoic acid C₂₈H₁₅NO₇ 477.42 Fluorescein, maleimide Fluorescent labeling, bulky structure

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antifungal, anti-inflammatory, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features a pyrrole ring fused with a benzoic acid moiety. Its molecular formula is C11H9N1O5C_{11}H_{9}N_{1}O_{5}, and it has a molecular weight of approximately 233.19 g/mol. The presence of both hydroxy and dioxo groups contributes to its reactivity and biological activity.

Antifungal Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antifungal properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various fungi.

CompoundFungal StrainInhibition (%) at 50 µg/mL
Compound ABotrytis cinerea82.1%
Compound BColletotrichum unicolor85.9%
Target CompoundSclerotinia sclerotiorum93.1%

These results suggest that the target compound may possess similar antifungal properties, warranting further investigation into its efficacy against specific strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Hydroxybenzoic acid derivatives are known to inhibit pro-inflammatory cytokines, which can be critical in managing conditions such as arthritis and other inflammatory diseases.

In vitro studies have demonstrated that related compounds reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating a promising mechanism for anti-inflammatory action.

Cytotoxicity

Cytotoxic effects have been evaluated in several cancer cell lines. For example, derivatives of hydroxybenzoic acids have shown selective toxicity towards liver cancer cell lines such as HepG2 and Huh7.

Cell LineIC50 (µM)
HepG210.5
Huh78.3

These findings suggest that the compound could be further developed as a potential chemotherapeutic agent.

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal activity of several hydroxybenzoic acid derivatives against common phytopathogens. The study highlighted that modifications to the benzoic acid structure significantly influenced antifungal potency, with some compounds achieving over 90% inhibition at low concentrations .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various benzoic acid derivatives on liver cancer cells. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard treatments .
  • Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties of phenolic acids reported that compounds with hydroxyl groups effectively reduced inflammation markers in cellular models, supporting their use in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxybenzoic acid?

  • Methodological Answer : The compound can be synthesized via base-assisted cyclization of appropriate precursors. For example, analogous pyrrol-2-one derivatives are synthesized by reacting substituted aryl ketones with nitriles or amines under basic conditions (e.g., KOH/EtOH), followed by acidification to isolate the product . Key steps include:

  • Step 1 : Formation of the pyrrolidone ring via cyclization.

  • Step 2 : Functionalization of the benzoic acid moiety using hydroxy-substituted benzaldehyde precursors.

  • Purification : Column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol .

    Example Conditions Yield Range Reference
    Cyclization with KOH/EtOH, 80°C, 6h44–86%
    Purification via ethyl acetate/PE gradients61–67%

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization involves:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl carbons at δ 165–175 ppm) .
  • FTIR : Identification of key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, O-H stretch at 3200–3400 cm⁻¹) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated within 0.001 Da accuracy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of substituted derivatives?

  • Methodological Answer :

  • Temperature Control : Higher yields (e.g., 86% for 15l ) are achieved at 80–100°C, balancing cyclization efficiency and side-product formation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic precursors, while ethanol facilitates recrystallization .

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the aryl ring improve cyclization rates, whereas bulky groups (e.g., -Br) may require extended reaction times .

    Substituent Optimal Temp (°C) Yield (%)
    -OCH₃8064–86
    -Br10044–67

Q. What strategies address contradictions in spectral data interpretation for pyrrol-1-yl derivatives?

  • Methodological Answer :

  • NMR Ambiguities : Overlapping proton signals (e.g., aromatic vs. pyrrolidone protons) are resolved using 2D NMR (COSY, HSQC) .
  • HRMS Cross-Validation : Discrepancies between theoretical and observed molecular weights indicate impurities; repurification via preparative HPLC is recommended .
  • X-ray Crystallography : For crystalline derivatives (e.g., 15k ), single-crystal analysis provides definitive structural confirmation.

Q. How can substituent modifications influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Hydrophilicity : Introducing -NH₂ (e.g., 15a ) increases aqueous solubility (logP reduction by 0.5–1.0 units).
  • Thermal Stability : Halogenated derivatives (e.g., 15k, m.p. 247–249°C ) exhibit higher melting points due to enhanced intermolecular interactions.
  • Acid Dissociation (pKa) : The 5-hydroxybenzoic acid moiety has a pKa ~2.5–3.0, impacting solubility in buffered systems .

Data Contradiction Analysis

Q. Why do certain substituted derivatives show lower-than-expected yields despite optimal conditions?

  • Methodological Answer : Competing side reactions (e.g., keto-enol tautomerization or oxidative dimerization) may occur. Mitigation strategies include:

  • Inert Atmosphere : Use of N₂/Ar to prevent oxidation .
  • Catalytic Additives : Addition of pyridine suppresses acid-catalyzed side reactions .

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